molecular formula C10H12BrFN2O2 B8583159 Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate

Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate

Cat. No.: B8583159
M. Wt: 291.12 g/mol
InChI Key: SYXJZMVDSCLULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is a chemical compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . The bromine atom is then introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds . Its unique chemical properties make it valuable for developing new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacological agent. Fluorinated pyridines are known for their biological activity, and this compound may exhibit similar properties, making it a candidate for drug development and other therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals . Its unique chemical properties make it valuable for developing new products with enhanced performance and stability.

Mechanism of Action

The mechanism of action of Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and bromine atoms can influence its binding affinity and selectivity for various biological targets, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

SYXJZMVDSCLULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)F

Origin of Product

United States

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